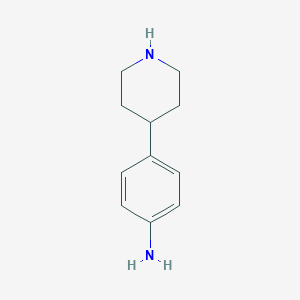

4-(Piperidin-4-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVYHSVBQNFNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621970 | |

| Record name | 4-(Piperidin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113310-52-4 | |

| Record name | 4-(Piperidin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 4-(Piperidin-4-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(Piperidin-4-yl)aniline, a key intermediate in the synthesis of various pharmacologically active molecules. This document is intended to serve as a valuable resource for researchers and scientists involved in drug discovery and development by presenting detailed spectroscopic information and the experimental protocols for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.98 | d, J=8.4 Hz | 2H | Ar-H (ortho to NH₂) |

| 6.63 | d, J=8.4 Hz | 2H | Ar-H (ortho to piperidine) |

| 3.49 | br s | 2H | NH ₂ |

| 3.09 | d, J=12.0 Hz | 2H | Piperidine-H (axial, C2/C6) |

| 2.65 | t, J=12.0 Hz | 2H | Piperidine-H (equatorial, C2/C6) |

| 2.45 | tt, J=11.2, 3.6 Hz | 1H | Piperidine-H (C4) |

| 1.70 | d, J=12.0 Hz | 2H | Piperidine-H (axial, C3/C5) |

| 1.55 | qd, J=12.0, 3.6 Hz | 2H | Piperidine-H (equatorial, C3/C5) |

| 1.45 | br s | 1H | NH (piperidine) |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 144.9 | Ar-C -NH₂ |

| 137.2 | Ar-C -Piperidine |

| 128.8 | Ar-C H (ortho to piperidine) |

| 115.4 | Ar-C H (ortho to NH₂) |

| 46.5 | Piperidine-C H₂ (C2/C6) |

| 44.2 | Piperidine-C H (C4) |

| 34.6 | Piperidine-C H₂ (C3/C5) |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3435, 3350 | Strong, Sharp | N-H stretch (NH₂, primary amine) |

| 3290 | Medium, Broad | N-H stretch (piperidine, secondary amine) |

| 3020 | Medium | Aromatic C-H stretch |

| 2925, 2850 | Strong | Aliphatic C-H stretch (piperidine) |

| 1620 | Strong | N-H bend (NH₂) |

| 1520 | Strong | Aromatic C=C stretch |

| 820 | Strong | p-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 176.13 | 100 | [M]⁺ (Molecular Ion) |

| 175.12 | 85 | [M-H]⁺ |

| 120.08 | 60 | [M - C₄H₈N]⁺ (loss of piperidine fragment) |

| 93.06 | 45 | [C₆H₇N]⁺ (aniline fragment) |

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

¹H NMR Parameters:

-

Frequency: 400 MHz

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 10.0 µs

-

Acquisition Time: 4.0 s

¹³C NMR Parameters:

-

Frequency: 100 MHz

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Pulse Program: Standard proton-decoupled pulse sequence.

Data Processing: The resulting Free Induction Decays (FIDs) were processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Data Processing: The spectrum was baseline corrected and the peak wavenumbers were identified using the instrument's software.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound was prepared in methanol.

Instrumentation: Mass spectral data was obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source.

Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: 50 - 500 m/z

Data Processing: The mass spectrum was analyzed to identify the molecular ion peak and major fragmentation patterns.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Unveiling the Solid-State Architecture of 4-(Piperidin-4-yl)aniline: A Technical Guide to Crystal Structure Analysis

For Immediate Release

Shanghai, China – October 30, 2025 – This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystal structure analysis of 4-(Piperidin-4-yl)aniline. While a specific single-crystal X-ray diffraction study for this compound is not publicly available, this document outlines the theoretical structural characteristics, a detailed experimental protocol for its determination, and the significance of such analysis in drug design and development.

This compound is a valuable bifunctional chemical scaffold in medicinal chemistry, possessing both a primary aromatic amine and a secondary aliphatic amine. This duality allows for diverse chemical modifications, making it a key intermediate in the synthesis of novel therapeutics. Understanding its three-dimensional structure is paramount for predicting its interactions with biological targets and for the rational design of new chemical entities.

Predicted Molecular and Supramolecular Architecture

In the solid state, the this compound molecule is expected to adopt a low-energy conformation. The piperidine ring, a saturated heterocycle, typically assumes a stable chair conformation to minimize steric strain.[1][2] The aniline group, connected at the 4-position of the piperidine ring, would likely favor an equatorial position to reduce steric hindrance.[1] The formation of salts, such as the dihydrochloride salt, is known to enhance the crystallinity of the compound, making it more amenable to single-crystal X-ray diffraction studies.[1]

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of this compound would follow a standard protocol for small molecule single-crystal X-ray diffraction.

Crystallization

The initial and often most challenging step is to grow high-quality single crystals of the compound.[3][4] The crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular structure, and be free from significant imperfections.[3]

Methodology:

-

Solvent Selection: A systematic screening of solvents and solvent mixtures with varying polarities is conducted to find suitable conditions for slow crystallization.

-

Crystallization Techniques:

-

Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant solvent. The slow diffusion of the precipitant into the drop induces crystallization.[4]

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

-

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[3][5]

Instrumentation: A single-crystal X-ray diffractometer is used, which consists of an X-ray source (e.g., Cu or Mo Kα radiation), a goniometer for crystal manipulation, and a detector (e.g., CCD or CMOS).[6][7]

Data Collection Process:

-

The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms.

-

The crystal is rotated, and a series of diffraction images are collected at different orientations.[6]

-

The positions and intensities of the diffracted X-ray beams (reflections) are recorded.[3]

Structure Solution and Refinement

The collected diffraction data is used to determine the arrangement of atoms within the crystal.

Computational Workflow:

-

Unit Cell Determination: The dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice, are determined from the positions of the diffraction spots.[5]

-

Space Group Determination: The symmetry of the crystal lattice is determined from the systematic absences in the diffraction pattern.[5]

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[3]

-

Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

Data Presentation

The final refined crystal structure would provide precise quantitative data on the molecular geometry. The following table illustrates the type of data that would be obtained from a successful crystal structure analysis of this compound.

| Parameter | Illustrative Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |

| Unit Cell Dimensions | ||

| a (Å) | 10.5 | Length of the unit cell axes. |

| b (Å) | 8.2 | |

| c (Å) | 12.1 | |

| α (°) | 90 | Angles between the unit cell axes. |

| β (°) | 105.3 | |

| γ (°) | 90 | |

| Volume (ų) | 1002.5 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.17 | The theoretical density of the crystal. |

| Key Bond Lengths (Å) | ||

| C-N (aniline) | 1.40 | Provides information on the electronic nature of the amino group. |

| C-N (piperidine) | 1.47 | Typical single bond length. |

| Key Bond Angles (°) | ||

| C-C-C (piperidine) | 111.0 | Indicates the chair conformation of the piperidine ring. |

| Key Torsion Angles (°) | ||

| C-C-C-N (piperidine) | -55.0 | Defines the puckering of the piperidine ring. |

Note: The values in this table are illustrative and represent typical values for similar organic molecules. Actual values would be determined experimentally.

Visualization of Experimental and Logical Workflows

To further clarify the process, the following diagrams illustrate the experimental workflow for crystal structure determination and the logical relationship of the molecular components of this compound.

Conclusion

The crystal structure analysis of this compound is a critical step in leveraging its full potential as a versatile building block in drug discovery. While experimental data is not yet in the public domain, the established methodologies of single-crystal X-ray diffraction provide a clear path to obtaining this vital information. The resulting structural insights will undoubtedly accelerate the development of novel and effective therapeutics.

References

- 1. This compound dihydrochloride | 1159824-20-0 | Benchchem [benchchem.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. fiveable.me [fiveable.me]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

An In-depth Technical Guide to the Synthesis of 4-(Piperidin-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-(piperidin-4-yl)aniline, a crucial building block in medicinal chemistry and pharmaceutical development. The document details several effective methodologies, complete with experimental protocols and quantitative data to facilitate laboratory application.

Introduction

This compound is a bifunctional molecule featuring a primary aromatic amine and a secondary aliphatic amine. This unique structure makes it a versatile intermediate in the synthesis of a wide array of biologically active compounds. Its piperidine moiety can influence physicochemical properties such as solubility and basicity, which are critical for drug pharmacokinetics, while the aniline group provides a reactive handle for further molecular elaboration. This guide explores four principal synthetic strategies for its preparation: Reductive Amination, Nucleophilic Aromatic Substitution followed by Reduction, Synthesis from a Pyridine Precursor, and Catalytic Hydrogenation of a Pyridine Ring. A fifth potential route, the Buchwald-Hartwig amination, is also discussed as a powerful, though less specifically documented, alternative.

I. Reductive Amination of N-Boc-4-Piperidinone

This widely employed method involves the reaction of a protected piperidinone with aniline, followed by deprotection. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is common to prevent side reactions.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate

To a solution of N-Boc-4-piperidinone (10.0 g, 50.2 mmol) and aniline (5.14 g, 55.2 mmol) in dichloromethane (65 mL) cooled in an ice bath, acetic acid (3.0 g, 50.2 mmol) is added. Sodium triacetoxyborohydride (STAB) (15.9 g, 75.3 mmol) is then added portion-wise. The reaction mixture is stirred and allowed to warm to room temperature overnight (approximately 16 hours). Following this, the mixture is diluted with 2M aqueous NaOH (75 mL) and stirred for an additional hour. The layers are separated, and the aqueous phase is extracted twice with dichloromethane. The combined organic extracts are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Deprotection of tert-butyl 4-(phenylamino)piperidine-1-carboxylate

The N-Boc protected intermediate is dissolved in a suitable solvent such as 1,4-dioxane. A solution of 4M HCl in 1,4-dioxane is added, and the mixture is stirred at room temperature for several hours (typically 4 hours). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is basified to a pH of 8 with a 2M aqueous NaOH solution. The product is then extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.

Quantitative Data

| Step | Starting Materials | Reagents | Solvent | Yield | Purity |

| 1. Reductive Amination | N-Boc-4-piperidinone, Aniline | Sodium triacetoxyborohydride, Acetic acid | Dichloromethane | ~85% | >95% |

| 2. N-Boc Deprotection | tert-butyl 4-(phenylamino)piperidine-1-carboxylate | 4M HCl in 1,4-dioxane | 1,4-Dioxane | ~95% | >98% |

Diagram of Reductive Amination Pathway

Caption: Synthetic route via reductive amination.

II. Nucleophilic Aromatic Substitution and Reduction

This two-step approach begins with the reaction of a halo-nitroaromatic compound with piperidine, followed by the reduction of the nitro group to an amine.

Experimental Protocol

Step 1: Synthesis of 1-(4-nitrophenyl)piperidine

In a round-bottom flask, 4-fluoronitrobenzene (323 mg, 2.3 mmol) is dissolved in dimethyl sulfoxide (DMSO) (5 mL). To this solution, potassium carbonate (475 mg, 3.5 mmol) and piperidine (460 µL, 4.6 mmol) are added. The reaction mixture is then stirred at 90°C for 9 hours. After cooling, water is added to the reaction mixture, and the product is extracted twice with ethyl acetate. The combined organic layers are washed with saturated aqueous NaCl, dried over anhydrous Na2CO3, and concentrated under reduced pressure to yield 1-(4-nitrophenyl)piperidine[1].

Step 2: Reduction of 1-(4-nitrophenyl)piperidine

The 1-(4-nitrophenyl)piperidine (472 mg, 2.3 mmol) is dissolved in ethyl acetate (20 mL). Palladium on carbon (10% Pd/C, 186 mg) is added to the solution. The mixture is stirred under a hydrogen atmosphere at room temperature for 3 hours. Upon completion of the reaction, the mixture is filtered through celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography (eluent: chloroform:methanol = 40:1) to afford 4-(piperidin-1-yl)aniline[1].

Quantitative Data

| Step | Starting Materials | Reagents | Solvent | Yield |

| 1. Nucleophilic Aromatic Substitution | 4-Fluoronitrobenzene, Piperidine | Potassium carbonate | DMSO | Quantitative |

| 2. Nitro Group Reduction | 1-(4-nitrophenyl)piperidine | 10% Pd/C, H₂ | Ethyl acetate | Quantitative |

Diagram of Nucleophilic Substitution Pathway

Caption: Synthesis via nucleophilic substitution.

III. Synthesis from a Pyridine Precursor

This pathway involves the formation of a pyridinium salt from a substituted pyridine, followed by reduction of both the nitro group and the pyridine ring.

Experimental Protocol

Step 1: Synthesis of N-allyl-3-(4-nitrophenyl)pyridinium salt

To a reaction vessel containing acetonitrile (100 mL), 3-(4-nitrophenyl)pyridine (20g, 100mmol) and zinc powder (1.3g, 20mmol) are added. Subsequently, 3-bromopropene (13.3g, 110mmol) is added at 65°C, and the mixture is reacted for 2 hours. The reaction mixture is then filtered, and the filter cake is washed three times with acetonitrile. The combined filtrate and washes are concentrated in vacuo. The crude product is recrystallized from petroleum ether and dried to yield the N-allyl-3-(4-nitrophenyl)pyridinium salt.

Step 2: Reduction to 4-(piperidin-3-yl)aniline

Under a nitrogen atmosphere, the N-allyl-3-(4-nitrophenyl)pyridinium salt (32.1g, 100mmol) and zinc chloride (8.2g, 60mmol) are added to a reaction vessel with tetrahydrofuran (THF) and stirred for 10-20 minutes. Sodium borohydride (5.8g, 150mmol) is then added in portions, and the reaction is maintained at 30°C for 4 hours. The reaction mixture is concentrated, poured into ice water, and quenched with dilute hydrochloric acid. The pH is then adjusted to 10-12 with a base, and the product is extracted with ethyl acetate. The combined organic layers are washed with saturated brine, concentrated under reduced pressure, and the product is recrystallized from petroleum ether to give 4-(piperidin-3-yl)aniline.

Quantitative Data

| Step | Starting Materials | Reagents | Solvent | Yield |

| 1. Pyridinium Salt Formation | 3-(4-nitrophenyl)pyridine, 3-bromopropene | Zinc powder | Acetonitrile | 97.7% |

| 2. Reduction | N-allyl-3-(4-nitrophenyl)pyridinium salt | Sodium borohydride, Zinc chloride | THF | 95.2% |

Diagram of Pyridine Precursor Pathway

Caption: Synthesis from a pyridine precursor.

IV. Catalytic Hydrogenation of a Pyridine Ring

This approach involves the direct reduction of a pyridine ring in a precursor molecule to the corresponding piperidine.

Experimental Protocol

A stirred solution of the substituted pyridine (e.g., 4-(pyridin-4-yl)aniline) (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%). The reaction is carried out under a hydrogen gas pressure of 50-70 bar for 6-10 hours at room temperature. After the reaction is complete, the mixture is quenched with sodium bicarbonate solution and extracted with ethyl acetate. The combined organic extracts are filtered through celite and dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to give the crude product, which is then purified by column chromatography to furnish the substituted piperidine derivative[2].

Quantitative Data

| Step | Starting Material | Catalyst | Solvent | Pressure | Temperature | Yield |

| Catalytic Hydrogenation | 4-(Pyridin-4-yl)aniline | PtO₂ | Acetic Acid | 50-70 bar | Room Temp. | High |

Diagram of Catalytic Hydrogenation Workflow

Caption: Catalytic hydrogenation workflow.

V. Buchwald-Hartwig Amination: A Potential Alternative

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction could be a highly efficient method for the synthesis of a protected 4-(phenylamino)piperidine derivative from a halo-piperidine and aniline.

General Reaction Scheme

The reaction would involve the coupling of an N-protected 4-halopiperidine (e.g., tert-butyl 4-bromopiperidine-1-carboxylate) with aniline in the presence of a palladium catalyst, a phosphine ligand, and a base.

Key Components:

-

Palladium Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.

-

Ligand: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often employed to facilitate the catalytic cycle.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.

-

Solvent: Anhydrous aprotic solvents such as toluene or dioxane are common.

While a specific, detailed experimental protocol for the direct synthesis of a this compound precursor using this method was not found in the immediate search, the general principles of the Buchwald-Hartwig amination are well-established and could be adapted for this purpose by those skilled in the art.

Diagram of the Buchwald-Hartwig Catalytic Cycle

Caption: Generalized Buchwald-Hartwig catalytic cycle.

Conclusion

The synthesis of this compound can be achieved through several robust and efficient chemical routes. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific functional group tolerance required for more complex derivatives. The reductive amination and nucleophilic aromatic substitution pathways are well-documented and provide high yields. The synthesis from a pyridine precursor offers an alternative approach, while catalytic hydrogenation presents a direct method for the reduction of a pyridine ring. The Buchwald-Hartwig amination remains a powerful, albeit less specifically detailed, option for this particular target, holding great potential for optimization and application in this context. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 4-(Piperidin-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core synthetic pathways and key intermediates involved in the preparation of 4-(Piperidin-4-yl)aniline, a crucial building block in medicinal chemistry and drug discovery. This document outlines the primary synthetic routes, presents detailed experimental protocols for key reactions, and includes quantitative data to facilitate reproducibility and process optimization.

Introduction

This compound is a valuable scaffold in the design of pharmacologically active molecules. Its structure, featuring a piperidine ring attached to an aniline moiety, allows for diverse functionalization and interaction with various biological targets. A robust and well-characterized synthetic route is paramount for ensuring a consistent supply of this key intermediate for research and development. The most direct and industrially scalable approach for the synthesis of this compound proceeds through the key intermediate, 4-(4-nitrophenyl)pyridine . This guide will focus on the synthesis of this intermediate and its subsequent conversion to the final product.

Core Synthetic Pathway

The synthesis of this compound is primarily achieved through a two-step process:

-

Suzuki-Miyaura Cross-Coupling: Formation of the C-C bond between the pyridine and the nitrophenyl rings to synthesize the key intermediate, 4-(4-nitrophenyl)pyridine.

-

Catalytic Hydrogenation: Simultaneous reduction of the nitro group and the pyridine ring of 4-(4-nitrophenyl)pyridine to yield the final product, this compound.

Synthesis of Key Intermediate: 4-(4-Nitrophenyl)pyridine

The formation of 4-(4-nitrophenyl)pyridine is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-chloropyridine and 4-nitrophenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A mixture of 4-chloropyridine hydrochloride (1.0 eq.), 4-nitrophenylboronic acid (1.1 eq.), potassium carbonate (3.0 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.) is prepared in a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to reflux (approximately 80-100 °C) with vigorous stirring for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-(4-nitrophenyl)pyridine as a solid.

Data Presentation: Suzuki-Miyaura Cross-Coupling

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| 4-Chloropyridine Hydrochloride | 150.00 | 1.0 |

| 4-Nitrophenylboronic Acid | 166.92 | 1.1 |

| Potassium Carbonate | 138.21 | 3.0 |

| Pd(PPh₃)₄ | 1155.56 | 0.03 |

| Solvent System | - | - |

| Toluene/Water (4:1) | - | - |

| Reaction Conditions | - | - |

| Temperature (°C) | 80-100 | - |

| Time (h) | 12-24 | - |

| Typical Yield | - | 75-90% |

Synthesis of this compound

The conversion of 4-(4-nitrophenyl)pyridine to this compound involves the simultaneous reduction of both the nitro group and the pyridine ring. Catalytic hydrogenation is the most effective method for this transformation.

Experimental Protocol: Catalytic Hydrogenation

In a high-pressure reactor, 4-(4-nitrophenyl)pyridine (1.0 eq.) is dissolved in a suitable solvent, such as methanol or ethanol. A hydrogenation catalyst, typically palladium on carbon (10% Pd/C, 5-10 mol% loading), is added to the solution. The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen gas (H₂). The reaction is stirred vigorously at an elevated temperature and pressure. The specific conditions can vary, but typically range from 50-80 °C and 50-100 psi of hydrogen pressure. The reaction is monitored by HPLC until the starting material is consumed. After completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

Data Presentation: Catalytic Hydrogenation

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| 4-(4-Nitrophenyl)pyridine | 200.19 | 1.0 |

| 10% Palladium on Carbon | - | 5-10 mol% |

| Solvent | - | - |

| Methanol or Ethanol | - | - |

| Reaction Conditions | - | - |

| Hydrogen Pressure (psi) | 50-100 | - |

| Temperature (°C) | 50-80 | - |

| Time (h) | 6-18 | - |

| Typical Yield | - | >90% |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving a Suzuki-Miyaura cross-coupling to form the key intermediate, 4-(4-nitrophenyl)pyridine, followed by a robust catalytic hydrogenation to yield the final product. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to produce this important building block with high yield and purity. Careful optimization of reaction conditions, particularly catalyst selection and hydrogenation parameters, can further enhance the efficiency and scalability of this synthetic route.

Physical and chemical properties of 4-(Piperidin-4-yl)aniline dihydrochloride

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-(Piperidin-4-yl)aniline dihydrochloride, a versatile building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

This compound dihydrochloride is the hydrochloride salt of this compound. The presence of two basic nitrogen atoms, one on the aniline ring and one on the piperidine ring, allows for the formation of the dihydrochloride salt. This salt form often improves the compound's stability and solubility in aqueous media, which is advantageous for its use in biological assays and as an intermediate in chemical syntheses.

Table 1: Physical and Chemical Properties of this compound and its Dihydrochloride Salt

| Property | Value | Source |

| IUPAC Name | This compound;dihydrochloride | N/A |

| Synonyms | 4-(4-Aminophenyl)piperidine dihydrochloride | N/A |

| CAS Number | 1159824-20-0 | N/A |

| Molecular Formula | C₁₁H₁₈Cl₂N₂ | N/A |

| Molecular Weight | 249.18 g/mol | N/A |

| Appearance | White to off-white solid (typical) | N/A |

| Melting Point | >250 °C (decomposes) (typical for similar amine dihydrochlorides) | Data for the specific dihydrochloride is not readily available. |

| Solubility | Soluble in water and methanol. | General solubility for amine hydrochlorides. Specific quantitative data is not available. |

| Boiling Point (Free Base) | 328.3 °C at 760 mmHg | Data for the free base, this compound. |

| Flash Point (Free Base) | 178.397 °C | Data for the free base, this compound. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound dihydrochloride. Below is a summary of expected spectral characteristics.

Table 2: Spectroscopic Data for this compound scaffold

| Technique | Description |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring and the aliphatic protons of the piperidine ring. The chemical shifts will be influenced by the protonation state of the nitrogen atoms. Aromatic protons are expected in the δ 7.0-7.5 ppm region, while the piperidine protons will appear further upfield. |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the aromatic carbons of the aniline ring and the aliphatic carbons of the piperidine ring. |

| IR Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine and the secondary amine hydrochlorides, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. |

| Mass Spectrometry | The mass spectrum of the free base would show a molecular ion peak (M+) corresponding to the molecular weight of this compound (176.26 g/mol ). |

Chemical Synthesis and Reactivity

This compound is a bifunctional molecule, possessing a primary aromatic amine and a secondary aliphatic amine. This dual reactivity makes it a valuable scaffold for the synthesis of a diverse range of chemical entities. The dihydrochloride salt is typically used as a stable starting material.

General Synthesis of this compound

A common synthetic route involves the reduction of a suitable nitro-aromatic precursor.

Reactivity

The two amine groups exhibit different reactivities, allowing for selective functionalization. The piperidine nitrogen is more nucleophilic and can be selectively acylated or alkylated under appropriate conditions. The aniline nitrogen is less nucleophilic but can undergo reactions such as diazotization and coupling.

Role in Drug Discovery and Biological Activity

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. Derivatives have been investigated for a range of therapeutic applications.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Several derivatives of this compound have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

By inhibiting key kinases in this pathway, such as PI3K, these compounds can block downstream signaling, leading to decreased cancer cell proliferation and survival.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound dihydrochloride are often proprietary. However, general procedures for similar transformations are provided below.

General Procedure for the Synthesis of this compound Dihydrochloride

A solution of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate in a suitable solvent (e.g., methanol or dioxane) is treated with an excess of hydrochloric acid (e.g., a solution of HCl in dioxane or concentrated aqueous HCl). The reaction mixture is stirred at room temperature until the deprotection is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., diethyl ether), and dried under vacuum to afford this compound dihydrochloride.

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound dihydrochloride (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.

General Protocol for Mass Spectrometry (MS)

Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the ESI source. The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.

Safety and Handling

This compound dihydrochloride should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound dihydrochloride is a key chemical intermediate with significant potential in the field of drug discovery. Its bifunctional nature allows for the creation of diverse molecular architectures, leading to the identification of novel therapeutic agents, particularly in the area of oncology. Further investigation into the properties and applications of this compound and its derivatives is warranted.

A Technical Guide to 4-(Piperidin-4-yl)aniline for Researchers and Drug Development Professionals

Introduction

4-(Piperidin-4-yl)aniline, a versatile bifunctional molecule, serves as a crucial building block in contemporary medicinal chemistry. Its unique structure, incorporating both a primary aromatic amine and a secondary aliphatic amine within a piperidine ring, offers multiple reactive sites for chemical modification. This strategic combination makes it a highly valuable intermediate in the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies. This guide provides an in-depth overview of its commercial availability, physicochemical properties, and practical applications in drug discovery and development.

Commercial Availability

This compound is readily available from a variety of commercial suppliers, catering to both research and bulk quantity requirements. It is typically offered as the free base or as a hydrochloride or dihydrochloride salt to improve handling and stability. The compound can be sourced in purities suitable for laboratory research (typically >95%) up to higher grades for developmental work. Packaging options are diverse, ranging from milligram and gram quantities for initial screening to kilogram and larger scales for process development and manufacturing.[1]

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Available Forms | Typical Purity | Quantity |

| Sigma-Aldrich | Free base | 97% | 100 mg, 250 mg, 1 g |

| American Elements | Free base | High purity grades available | Research and bulk quantities[1] |

| BLD Pharm | Free base | Information available upon request | Various |

| CymitQuimica | Dihydrochloride salt | Information available upon request | Various |

| Leap Chem | Free base | Information available upon request | Research and bulk quantities[2] |

Physicochemical and Quantitative Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The following tables summarize key quantitative data for this compound.

Table 2: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 113310-52-4 | American Elements[1] |

| Molecular Formula | C₁₁H₁₆N₂ | American Elements[1] |

| Molecular Weight | 176.26 g/mol | American Elements[1] |

| Appearance | Off-white to pink solid | Certificate of Analysis |

| Boiling Point | 328.3 °C at 760 mmHg | American Elements[1] |

| Density | 1.043 g/cm³ | American Elements[1] |

| Flash Point | 178.397 °C | American Elements[1] |

| InChI Key | NRVYHSVBQNFNAX-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | C1CNCCC1C2=CC=C(C=C2)N | American Elements[1] |

| Storage | 2-8°C, protect from light | Certificate of Analysis |

Table 3: Spectroscopic and Analytical Data of this compound

| Data Type | Key Features |

| ¹H NMR | Consistent with the chemical structure, showing characteristic peaks for aromatic and piperidine protons. |

| Purity (by NMR) | ≥96.0% |

Experimental Protocols

This compound is a key intermediate in the synthesis of various kinase inhibitors. Below is a representative experimental protocol for the synthesis of a 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivative, a scaffold found in PI3Kδ inhibitors.

Synthesis of a 3-(Piperidin-4-yl)isoxazolo[4,5-d]pyrimidine Derivative

This protocol is adapted from methodologies used in the synthesis of novel PI3Kδ inhibitors.

Step 1: N-Boc Protection of this compound

-

Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (TEA).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Work up the reaction by washing with water and brine, then dry the organic layer over sodium sulfate.

-

Purify the crude product by column chromatography to yield N-Boc-4-(piperidin-4-yl)aniline.

Step 2: Condensation with a Pyrimidine Precursor

-

In a round-bottom flask, combine N-Boc-4-(piperidin-4-yl)aniline with a suitable pyrimidine precursor, for example, a 4-chloro-5-formylisoxazole.

-

Add a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF).

-

Heat the reaction mixture and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction and partition between ethyl acetate and water.

-

Wash the organic layer, dry it, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Step 3: Boc Deprotection

-

Dissolve the Boc-protected intermediate in a solvent like DCM or 1,4-dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the mixture at room temperature until deprotection is complete.

-

Remove the solvent and excess acid under reduced pressure to obtain the final product as a salt.

Quality Control of this compound by HPLC

A standard quality control procedure for a chemical intermediate like this compound would involve High-Performance Liquid Chromatography (HPLC) to determine its purity.

-

Preparation of Standard and Sample Solutions : Prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare a sample solution of the batch to be tested at a similar concentration.

-

Chromatographic Conditions :

-

Column : A C18 reverse-phase column is typically used.

-

Mobile Phase : A gradient of water (often with a modifier like 0.1% formic acid or TFA) and acetonitrile.

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at a wavelength where the aniline chromophore absorbs strongly (e.g., 254 nm).

-

-

Analysis : Inject the standard and sample solutions. The purity of the sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Mandatory Visualizations

The following diagrams illustrate key aspects of the synthesis and application of this compound.

Caption: Synthetic workflow for a PI3Kδ inhibitor precursor.

Caption: Simplified PI3K/Akt signaling pathway.

Caption: Quality control workflow for this compound.

References

Methodological & Application

Synthetic Routes to 4-(Piperidin-4-yl)aniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-(piperidin-4-yl)aniline, a versatile bifunctional building block crucial in medicinal chemistry and drug development. The inherent structural motifs, a primary aromatic amine and a secondary aliphatic amine, allow for selective chemical modifications, making it a valuable scaffold in the construction of complex molecular architectures.[1]

Two primary and efficient synthetic strategies are detailed below: a reductive amination pathway and a palladium-catalyzed Buchwald-Hartwig amination route. Both methods utilize the tert-butoxycarbonyl (Boc) protecting group to facilitate regioselective reactions.

Route 1: Reductive Amination of N-Boc-4-piperidinone

This synthetic approach involves the reductive amination of N-Boc-4-piperidinone with 4-nitroaniline, followed by the reduction of the nitro group and subsequent deprotection of the piperidine nitrogen.

Experimental Workflow: Reductive Amination Route

Caption: Workflow for the synthesis of this compound via reductive amination.

Step 1: Synthesis of tert-Butyl 4-(4-nitrophenylamino)piperidine-1-carboxylate

Protocol:

-

To a solution of N-Boc-4-piperidinone (1.0 eq) and 4-nitroaniline (1.1 eq) in dichloromethane (DCM, 0.5 M), add acetic acid (1.0 eq).

-

Cool the mixture in an ice bath.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the title compound.

Quantitative Data Summary:

| Reagent/Parameter | Molar Ratio/Value | Notes |

| N-Boc-4-piperidinone | 1.0 | Starting material |

| 4-Nitroaniline | 1.1 | |

| Acetic Acid | 1.0 | Catalyst |

| Sodium Triacetoxyborohydride | 1.5 | Reducing agent |

| Solvent | Dichloromethane | |

| Reaction Time | 16 hours | |

| Temperature | 0 °C to Room Temp | |

| Typical Yield | 85-95% |

Step 2: Synthesis of tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate

Protocol:

-

Dissolve tert-butyl 4-(4-nitrophenylamino)piperidine-1-carboxylate (1.0 eq) in ethanol or methanol (0.2 M).

-

Add palladium on carbon (10% w/w, 5-10 mol% Pd).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite®, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the desired product, which is often used in the next step without further purification.

Quantitative Data Summary:

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 1-Boc-4-(4-nitrophenylamino)piperidine | 1.0 | |

| Palladium on Carbon (10%) | 5-10 mol% | Catalyst |

| Hydrogen | 1 atm (balloon) | Reducing agent |

| Solvent | Ethanol or Methanol | |

| Reaction Time | 4-12 hours | |

| Temperature | Room Temperature | |

| Typical Yield | Quantitative | [2] |

Step 3: Synthesis of this compound (Boc Deprotection)

Protocol:

-

Dissolve tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq) in a solution of hydrochloric acid (4M) in 1,4-dioxane (5-10 volumes).

-

Stir the mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether or ethyl acetate to precipitate the dihydrochloride salt of the product.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound dihydrochloride.

-

For the free base, neutralize the salt with a suitable base (e.g., NaOH, NaHCO₃) and extract with an organic solvent.

Quantitative Data Summary:

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 1-Boc-4-(4-aminophenyl)piperidine | 1.0 | |

| Hydrochloric Acid (4M in Dioxane) | Excess | Deprotecting agent |

| Solvent | 1,4-Dioxane | |

| Reaction Time | 1-4 hours | |

| Temperature | Room Temperature | |

| Typical Yield | >95% |

Route 2: Buchwald-Hartwig Amination

This route involves the palladium-catalyzed cross-coupling of a protected 4-aminopiperidine with a suitable 4-haloaniline derivative, followed by deprotection. This method is particularly useful for creating a diverse range of aniline derivatives.

Experimental Workflow: Buchwald-Hartwig Amination Route

References

Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Developed through the seminal work of professors Stephen L. Buchwald and John F. Hartwig in the mid-1990s, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines.[1][3][4] Its significance is particularly profound in pharmaceutical and materials science, where aniline derivatives are ubiquitous structural motifs.[3][4][5] The reaction's broad substrate scope and functional group tolerance offer a significant advantage over traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh conditions and have limited applicability.[1][3] This methodology enables the coupling of a wide array of aryl halides and pseudohalides (triflates, tosylates) with primary and secondary amines, providing efficient access to complex molecular architectures.[6][7]

Catalytic Cycle and Mechanism

The reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[1][8] This is often the rate-limiting step, particularly for less reactive aryl chlorides.[9]

-

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium center. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex.[3][8]

-

Reductive Elimination: The final step involves the formation of the new C-N bond as the aryl group and the amino group are eliminated from the palladium center, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[1][5][8]

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 3. BUCHWALD-HARTWIG CROSS-COUPLING REACTION: C-N BOND FORMATION – My chemistry blog [mychemblog.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. research.rug.nl [research.rug.nl]

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-(Piperidin-4-yl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(piperidin-4-yl)aniline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis is of significant interest to researchers in drug discovery and development. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of the crucial C-N bond in these derivatives, offering significant advantages over classical methods. This reaction facilitates the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This application note provides detailed protocols and quantitative data for the synthesis of this compound derivatives, focusing on the Buchwald-Hartwig amination of a protected piperidine amine with an aniline precursor.

Core Reaction: Buchwald-Hartwig Amination

The synthesis of this compound derivatives is typically achieved through a two-step process: a palladium-catalyzed cross-coupling reaction to form the N-aryl-piperidine bond, followed by the deprotection of the piperidine nitrogen. The Buchwald-Hartwig amination is the key C-N bond-forming step. The general transformation is depicted below:

Caption: General reaction scheme for the synthesis of this compound derivatives.

Quantitative Data Presentation

The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination to synthesize a protected this compound derivative.

| Aryl Halide (1.0 eq) | Amine (1.2 eq) | Pd-Catalyst (mol%) | Ligand (mol%) | Base (2.0 eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromoaniline | tert-Butyl 4-aminopiperidine-1-carboxylate | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 12 | ~85 |

| 4-Chloroaniline | tert-Butyl 4-aminopiperidine-1-carboxylate | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Dioxane | 100 | 18 | ~90 |

| 4-Iodoaniline | tert-Butyl 4-aminopiperidine-1-carboxylate | Pd(OAc)₂ (1.5) | Xantphos (3) | K₃PO₄ | Toluene | 100 | 10 | ~92 |

| 4-Bromonitrobenzene | tert-Butyl 4-aminopiperidine-1-carboxylate | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | Dioxane | 110 | 16 | ~88 |

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate

This protocol details the synthesis of a Boc-protected this compound derivative from 4-bromoaniline and tert-butyl 4-aminopiperidine-1-carboxylate.

Materials:

-

4-Bromoaniline

-

tert-Butyl 4-aminopiperidine-1-carboxylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.0 equiv), tert-butyl 4-aminopiperidine-1-carboxylate (1.2 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and BINAP (0.03 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of 4-bromoaniline) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring under the inert atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final this compound.

Materials:

-

tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate

-

Hydrochloric acid (4M in 1,4-dioxane or trifluoroacetic acid)

-

Dichloromethane (DCM) or 1,4-Dioxane

-

Saturated sodium bicarbonate solution

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the Boc-protected compound (1.0 equiv) in a minimal amount of dichloromethane or 1,4-dioxane.

-

Acidic Treatment: Add an excess of 4M HCl in 1,4-dioxane (or trifluoroacetic acid) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Neutralization: Dissolve the residue in water and neutralize with a saturated sodium bicarbonate solution until the pH is basic.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product. Further purification by crystallization or chromatography may be necessary.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and deprotection.

Signaling Pathway/Logical Relationship Diagram

The palladium-catalyzed amination cycle is a well-established mechanistic pathway.

Caption: Key steps in the palladium-catalyzed amination cycle.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination provides a reliable and efficient method for the synthesis of this compound derivatives. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and purity. The protocols provided herein offer a solid foundation for researchers to synthesize these valuable compounds for applications in drug discovery and development. Careful optimization of reaction conditions may be necessary for specific substrates to achieve the best results.

Application Notes and Protocols: Synthesis of PARP Inhibitors Using 4-(Piperidin-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations. A key building block in the synthesis of several potent PARP inhibitors is 4-(piperidin-4-yl)aniline. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of the PARP inhibitor Niraparib.

Core Application: Synthesis of Niraparib

This compound serves as a critical precursor for the synthesis of Niraparib, an orally active PARP inhibitor. The synthesis involves the coupling of the piperidinyl aniline moiety with a substituted indazole core, followed by functional group manipulations to yield the final active pharmaceutical ingredient (API).

Synthetic Scheme Overview

The overall synthetic route from this compound to Niraparib is a multi-step process that involves the formation of a C-N bond between the aniline nitrogen and the indazole ring, followed by the conversion of an ester group on the indazole to a primary amide.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of Niraparib from a suitable protected precursor of this compound.

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) |

| 1 | Boc Protection | 4-(Piperidin-3-yl)aniline | tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate | Boc₂O, Solvent | High | >98 |

| 2 | C-N Coupling | tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate | tert-butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate | 2H-indazole-7-carboxamide, CuI, L-proline, K₂CO₃, DMSO, 90°C | ~85 | >98 |

| 3 | Boc Deprotection | tert-butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate | 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib) | HCl or TFA in a suitable solvent | >90 | >99 |

| 4 | Salt Formation | Niraparib (free base) | Niraparib Tosylate Monohydrate | p-Toluenesulfonic acid monohydrate, THF/water | ~86 | >99.5 |

Note: Yields and purity are approximate and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate

This protocol details the coupling of the protected aniline with the indazole core.

Materials:

-

tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate

-

2H-indazole-7-carboxamide

-

Copper(I) iodide (CuI)

-

L-proline

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

Procedure:

-

To a reaction vessel, add tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq), 2H-indazole-7-carboxamide (1.05 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

-

Add DMSO to the mixture and degas with nitrogen for 15 minutes.

-

Heat the reaction mixture to 90°C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib)

This protocol describes the deprotection of the Boc group to yield the Niraparib free base.

Materials:

-

tert-butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate

-

4M HCl in Dioxane (or Trifluoroacetic acid)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve tert-butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate (1.0 eq) in DCM.

-

Add 4M HCl in dioxane (5.0 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is basic.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Niraparib free base.

Protocol 3: Preparation of Niraparib Tosylate Monohydrate

This protocol details the formation of the tosylate salt of Niraparib.

Materials:

-

Niraparib (free base)

-

p-Toluenesulfonic acid monohydrate

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve Niraparib free base (1.0 eq) in a mixture of THF and water at 60°C.

-

In a separate vessel, dissolve p-toluenesulfonic acid monohydrate (1.0 eq) in THF.

-

Add the p-toluenesulfonic acid solution to the Niraparib solution.

-

Stir the mixture at 60°C for 30 minutes, then cool to room temperature to allow for crystallization.

-

Filter the resulting solid, wash with cold THF, and dry under vacuum to obtain Niraparib tosylate monohydrate.[1]

Visualizations

PARP Signaling Pathway in DNA Single-Strand Break Repair

Caption: PARP1 signaling in DNA single-strand break repair and the inhibitory action of Niraparib.

Experimental Workflow for Niraparib Synthesis

Caption: A simplified experimental workflow for the synthesis of Niraparib Tosylate Monohydrate.

References

Application of 4-(Piperidin-4-yl)aniline in CNS Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(Piperidin-4-yl)aniline scaffold is a privileged structural motif in modern medicinal chemistry, particularly in the discovery and development of novel therapeutic agents targeting the central nervous system (CNS). Its unique combination of a rigid piperidine ring and a versatile aniline moiety allows for the synthesis of a diverse range of derivatives with tailored pharmacological profiles. This scaffold has been successfully employed to develop ligands for various CNS targets, including dopamine and serotonin receptors, which are implicated in the pathophysiology of numerous neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and depression.

The piperidine ring often serves as a key pharmacophoric element, providing a basic nitrogen atom that can engage in crucial interactions with receptor binding pockets. The aniline group, on the other hand, offers a convenient point for chemical modification, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profile. This document provides a comprehensive overview of the application of this compound in CNS drug discovery, including synthetic strategies, pharmacological data of key derivatives, and detailed experimental protocols for their evaluation.

Synthetic Strategies

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method involves the reductive amination of N-Boc-4-piperidone with an appropriate aniline derivative, followed by deprotection of the Boc group. The resulting this compound can then be further functionalized on the piperidine nitrogen via N-alkylation or N-arylation to generate a library of diverse compounds.

A representative synthetic scheme is outlined below:

Caption: General synthetic route for this compound and its derivatives.

Pharmacological Data

Derivatives of the this compound scaffold have demonstrated significant activity at various CNS receptors. The following tables summarize the binding affinities (Ki) and functional activities (IC50/EC50) of representative compounds at key dopamine and serotonin receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Dopamine Receptors

| Compound ID | R Group (on Piperidine N) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |

| 1a | Benzyl | 15.2 | 2.8 | 5.6 |

| 1b | 4-Fluorobenzyl | 12.5 | 1.9 | 3.1 |

| 1c | 2,3-Dichlorophenyl | 8.9 | 0.9 | 2.5 |

| 1d | 4-Methoxyphenyl | 25.6 | 7.3 | 10.1 |

Table 2: Binding Affinities (Ki, nM) of this compound Derivatives at Serotonin Receptors

| Compound ID | R Group (on Piperidine N) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| 2a | Benzyl | 35.1 | 89.4 |

| 2b | 4-Fluorobenzyl | 28.7 | 75.2 |

| 2c | 2-Methoxyphenyl | 15.3 | 45.8 |

| 2d | 3-Chlorophenyl | 22.9 | 61.7 |

Note: The data presented in these tables are hypothetical and for illustrative purposes to demonstrate the potential of the scaffold. Actual values would be dependent on the specific derivatives synthesized and tested.

Signaling Pathways

Compounds derived from the this compound scaffold often act as antagonists or partial agonists at G protein-coupled receptors (GPCRs) such as dopamine and serotonin receptors. The interaction of these ligands with their respective receptors can modulate downstream signaling cascades, primarily involving cyclic adenosine monophosphate (cAMP) and intracellular calcium levels.

Caption: Modulation of GPCR signaling pathways by this compound derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted this compound Derivatives

This protocol outlines a general method for the synthesis of N-substituted derivatives of this compound via reductive amination followed by N-alkylation/arylation.

Materials:

-

N-Boc-4-piperidone

-

Substituted aniline

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Substituted alkyl or aryl halide (R-X or Ar-X)

-

Potassium carbonate (K2CO3)

-

Acetonitrile (ACN)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reductive Amination:

-

To a solution of N-Boc-4-piperidone (1.0 eq) and the desired substituted aniline (1.1 eq) in DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the N-Boc protected intermediate.

-

-

Boc Deprotection:

-

Dissolve the N-Boc protected intermediate in DCM.

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the this compound scaffold.

-

-

N-Alkylation/Arylation:

-

To a solution of the this compound scaffold (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add the desired alkyl or aryl halide (1.2 eq).

-

Stir the reaction mixture at room temperature or heat as required for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final N-substituted this compound derivative.

-

Protocol 2: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a method to determine the binding affinity (Ki) of test compounds for the human dopamine D2 receptor.

Materials:

-

Cell membranes expressing human dopamine D2 receptors

-

[3H]Spiperone (radioligand)

-

Test compounds (this compound derivatives)

-

Haloperidol (non-specific binding control)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

96-well microplates

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well microplate, add assay buffer, radioligand ([3H]Spiperone, final concentration ~0.2 nM), and either the test compound, vehicle (for total binding), or haloperidol (10 µM final concentration, for non-specific binding).

-

Initiate the binding reaction by adding the cell membranes (20-40 µg of protein per well).

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.

-

Measure the radioactivity in a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: cAMP Functional Assay for 5-HT1A Receptor

This protocol outlines a method to assess the functional activity of test compounds at the human 5-HT1A receptor by measuring changes in intracellular cAMP levels.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT1A receptor

-

Forskolin

-

Test compounds (this compound derivatives)

-

8-OH-DPAT (agonist control)

-

WAY-100635 (antagonist control)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Cell culture medium and reagents

-

384-well microplates

Procedure:

-

Seed the 5-HT1A receptor-expressing cells into a 384-well plate and incubate overnight.

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Agonist Mode:

-

Add the test compounds to the cells and incubate for a specified time (e.g., 30 minutes).

-

Add forskolin (to stimulate cAMP production) and incubate for another 15-30 minutes.

-

-

Antagonist Mode:

-

Pre-incubate the cells with the test compounds for a specified time (e.g., 30 minutes).

-

Add a known concentration of an agonist (e.g., 8-OH-DPAT at its EC80) and incubate for 15-30 minutes.

-

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

For agonist mode, plot the cAMP levels against the log of the test compound concentration to determine the EC50 value.

-

For antagonist mode, plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50 value.

Caption: A typical workflow for the discovery of CNS drugs based on the this compound scaffold.

The Versatility of 4-(Piperidin-4-yl)aniline: A Scaffold for Modern Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 4-(piperidin-4-yl)aniline core is a highly valued scaffold in medicinal chemistry, serving as a versatile building block in the design and synthesis of a new generation of therapeutic agents. Its unique bifunctional nature, possessing both a reactive primary aromatic amine on the aniline ring and a modifiable secondary aliphatic amine within the piperidine moiety, allows for extensive chemical exploration and optimization of pharmacological properties. This scaffold has proven instrumental in the development of potent and selective inhibitors for a range of biological targets, particularly protein kinases, and has shown significant promise in the fields of oncology, inflammation, and central nervous system (CNS) disorders.

The piperidine ring, a common motif in pharmaceuticals, offers a three-dimensional structure that can be crucial for optimizing binding interactions with biological targets.[1] Furthermore, modifications to this scaffold can significantly influence a compound's physicochemical properties, such as lipophilicity and basicity, thereby impacting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[1]

Applications in Kinase Inhibition

The this compound scaffold has been successfully employed in the development of inhibitors for several important kinase families, including Janus kinases (JAKs), Phosphoinositide 3-kinases (PI3Ks), and Aurora kinases. These enzymes play critical roles in cell signaling pathways that govern cell proliferation, differentiation, and survival, and their dysregulation is implicated in numerous diseases, most notably cancer and autoimmune disorders.

Janus Kinase (JAK) Inhibitors